Euphylline

Catalog No.
S580023
CAS No.
5768-49-0
M.F
C9H16N6O2
M. Wt
240.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Euphylline

CAS Number

5768-49-0

Product Name

Euphylline

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine

Molecular Formula

C9H16N6O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C7H8N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);1-4H2

InChI Key

LHRHXWBJUQKYEL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

Synonyms

pulmophyllin (new), pulmophylline (new)

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

The exact mass of the compound Euphylline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Euphylline (CAS 5768-49-0), chemically defined as theophylline ethylenediamine, is a highly water-soluble complex of the methylxanthine derivative theophylline and the solubilizing agent ethylenediamine [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist [2]. Its core value proposition lies not in a novel pharmacological mechanism, but in its vastly superior physicochemical processability compared to pure theophylline. By forming a stable complex with ethylenediamine, Euphylline overcomes the severe aqueous solubility limitations of standard methylxanthines, making it the mandatory precursor for high-concentration liquid formulations, intravenous solutions, and rapid-dissolution solid dosage forms [3].

A common procurement error is attempting to substitute pure anhydrous theophylline (CAS 58-55-9) for Euphylline (CAS 5768-49-0) to reduce raw material costs. This substitution fails in liquid formulation workflows because pure theophylline exhibits poor aqueous solubility (~8.3 mg/mL at 25°C), leading to immediate precipitation in high-concentration parenteral or syrup formulations . While other salts like theophylline sodium glycinate exist, Euphylline utilizes ethylenediamine as a specific co-former to achieve a ~20-fold increase in water solubility while maintaining a predictable alkaline pH profile (pH 8.0–9.0) [1]. Substituting Euphylline with pure theophylline requires the introduction of undesirable organic co-solvents or complex suspension stabilizers, which increases downstream manufacturing complexity and invalidates established liquid-phase release profiles [2].

Aqueous Solubility Enhancement for Liquid Formulations

The primary procurement driver for Euphylline is its massive solubility advantage. Pure theophylline is sparingly soluble in water, maxing out at approximately 8.3 mg/mL at room temperature . By complexing with ethylenediamine, Euphylline achieves an aqueous solubility exceeding 160 mg/mL, representing a 20-fold quantitative increase [1]. This allows formulators to prepare highly concentrated stock solutions and intravenous preparations without the risk of crystallization or the need for organic co-solvents.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data>160 mg/mL
Comparator Or BaselinePure Theophylline (CAS 58-55-9): ~8.3 mg/mL
Quantified Difference20-fold increase in aqueous solubility
ConditionsAqueous solvent at 25°C

It dictates whether the material can be used in high-concentration liquid dosing and parenteral applications without precipitation.

Solution pH and Ionization Stability

Euphylline alters the microenvironmental pH of aqueous solutions, which is critical for maintaining the active pharmaceutical ingredient in solution. While pure theophylline yields a neutral to slightly acidic solution (pH ~5.5–7.0) with low ionization, Euphylline solutions are distinctly alkaline, typically measuring between pH 8.0 and 9.0 [1]. This alkaline shift, driven by the ethylenediamine component, ensures the theophylline moiety remains in a highly soluble ionized state, preventing phase separation during prolonged storage [2].

Evidence DimensionAqueous Solution pH
Target Compound DatapH 8.0 - 9.0
Comparator Or BaselinePure Theophylline: pH ~5.5 - 7.0
Quantified Difference+2.0 to +3.5 pH units
ConditionsStandard 1-2% aqueous solution at 25°C

Formulators must account for this alkaline pH when selecting excipients and buffers to ensure long-term liquid shelf stability.

Aqueous Stock Concentration for In Vitro PDE Assays

In biochemical screening, Euphylline serves as a highly processable non-selective phosphodiesterase (PDE) inhibitor reference standard (IC50 ~ 0.12 mM) [1]. Pure theophylline requires DMSO or other organic solvents to achieve high-concentration stock solutions (>50 mM) for serial dilution. Euphylline allows for the preparation of >100 mM stock solutions entirely in aqueous buffers, eliminating solvent-induced artifacts in sensitive cell-based or enzymatic signal transduction assays .

Evidence DimensionMaximum Aqueous Stock Concentration
Target Compound Data>100 mM in pure aqueous buffer
Comparator Or BaselinePure Theophylline: <50 mM in pure aqueous buffer (requires DMSO for higher)
Quantified Difference>2x higher aqueous stock concentration without organic solvents
ConditionsIn vitro assay preparation at 25°C

It allows laboratories to run high-throughput PDE inhibition assays without the confounding variable of organic solvent toxicity.

High-Concentration Liquid Formulations and Parenterals

Because Euphylline achieves a 20-fold higher aqueous solubility than pure theophylline, it is the mandatory material choice for manufacturing concentrated intravenous solutions, oral syrups, and liquid drops where precipitation would pose a severe safety or dosing risk [1].

Rapid-Release Solid Dosage Manufacturing

In the production of fast-acting oral tablets, Euphylline's alkaline microenvironmental pH and enhanced dissolution kinetics ensure rapid release of the active moiety in the gastrointestinal tract, outperforming the slower dissolution profile of anhydrous theophylline [2].

Solvent-Free In Vitro PDE Screening

For laboratories conducting phosphodiesterase (PDE) inhibition profiling, Euphylline is procured as a reference standard because it allows for the preparation of high-concentration (>100 mM) stock solutions in 100% aqueous buffers, completely avoiding DMSO-induced cellular toxicity or enzyme denaturation [3].

Other CAS

317-34-0

Dates

Last modified: 02-18-2024

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